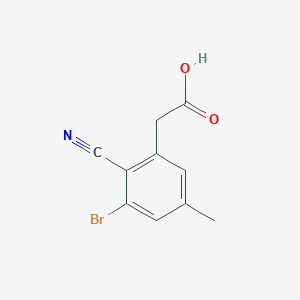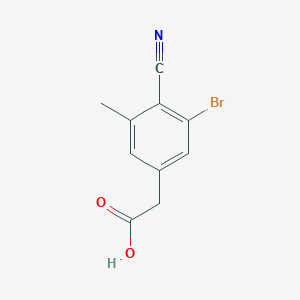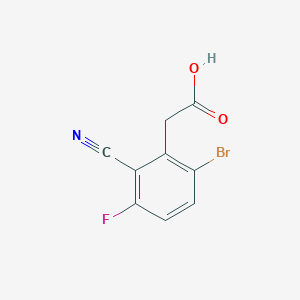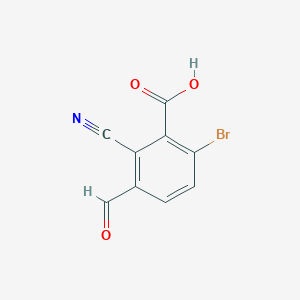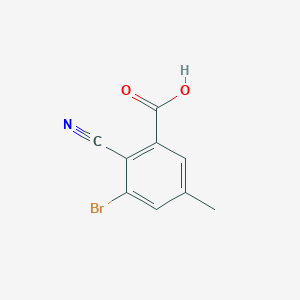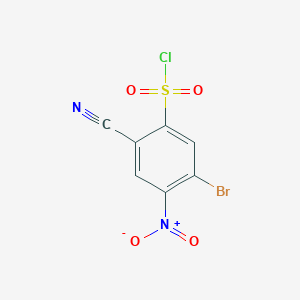
5-Bromo-2-cyano-4-nitrobenzenesulfonyl chloride
Vue d'ensemble
Description
5-Bromo-2-cyano-4-nitrobenzenesulfonyl chloride (BCNBSC) is an organic compound that is used in a variety of scientific research applications. BCNBSC is a sulfonyl chloride, which is a type of molecule made up of a sulfur atom connected to a chlorine atom. It is a halogenated compound, meaning that it contains at least one halogen atom, in this case chlorine. BCNBSC is used in a variety of laboratory experiments and is known for its unique properties.
Applications De Recherche Scientifique
5-Bromo-2-cyano-4-nitrobenzenesulfonyl chloride has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor of enzymes. This compound has also been used as a reagent in the synthesis of small molecules and peptides, as well as in the synthesis of proteins and other macromolecules. Additionally, this compound has been used in the study of DNA and RNA, as well as in the study of cell signaling pathways.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-cyano-4-nitrobenzenesulfonyl chloride is not fully understood. However, it is believed that the sulfonyl chloride group of this compound is able to react with amines and other nucleophiles in the presence of a catalyst. This reaction is believed to be facilitated by the chlorine atom, which acts as an electron-withdrawing group. This reaction is believed to be the basis for the biological and biochemical effects of this compound.
Biochemical and Physiological Effects
This compound is known to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and glutathione-S-transferase. It has also been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2 and 5-lipoxygenase. Additionally, this compound has been shown to inhibit the activity of certain hormones, such as insulin and glucagon.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-2-cyano-4-nitrobenzenesulfonyl chloride is a highly versatile reagent that can be used in a variety of laboratory experiments. It is a stable compound that is easy to store and handle. Additionally, this compound is relatively inexpensive and can be used in a variety of reaction conditions. However, this compound is a highly reactive compound and can be toxic if not handled properly.
Orientations Futures
The future of 5-Bromo-2-cyano-4-nitrobenzenesulfonyl chloride in scientific research is promising. This compound has potential applications in the synthesis of complex molecules, such as peptides and proteins. Additionally, this compound could be used to study the structure and function of enzymes and other proteins. This compound could also be used to study the effects of drugs and other compounds on biochemical and physiological processes. Finally, this compound could be used in the development of new drugs and therapies.
Propriétés
IUPAC Name |
5-bromo-2-cyano-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-5-2-7(16(9,14)15)4(3-10)1-6(5)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQISKZXRAKSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



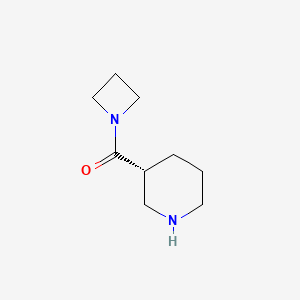
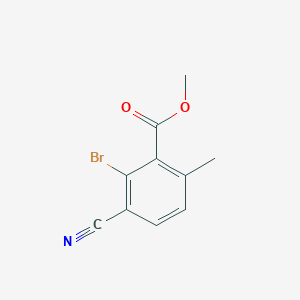



![N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1415549.png)

